molecular formula C9H13N3O2 B12523937 1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide CAS No. 828255-59-0

1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide

Cat. No.: B12523937
CAS No.: 828255-59-0
M. Wt: 195.22 g/mol
InChI Key: BUMYBSMORBRKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide (CAS: 121564-90-7, molecular formula: C₉H₁₃N₃O₂) is a bicyclic compound featuring a 1-azabicyclo[2.2.1]heptane core with a 3-methyl-1,2,4-oxadiazole substituent at position 3 and an N-oxide group. Its structural rigidity, conferred by the bicyclic framework, enhances receptor binding specificity, while the oxadiazole moiety contributes to electronic and steric interactions critical for activity .

Properties

CAS No.

828255-59-0

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3-methyl-5-(1-oxido-1-azoniabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H13N3O2/c1-6-10-9(14-11-6)8-5-12(13)3-2-7(8)4-12/h7-8H,2-5H2,1H3

InChI Key

BUMYBSMORBRKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2C[N+]3(CCC2C3)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Enantioselective Synthesis

Patent EP0261763B1 outlines a multi-step synthesis starting from trans-4-hydroxy-L-proline:

  • Protection : Introduction of benzyl groups to protect the nitrogen.
  • Cyclization : Acid-catalyzed rearrangement to form the bicyclic core.
  • Deprotection : Removal of benzyl groups via hydrogenation.

Key Reagents :

Step Reagent/Condition Purpose
Cyclization HBr/EtOH, RT Facilitates ring closure
Deprotection Pd/C, H₂ Removes benzyl groups

Yield : ~46% for intermediates (e.g., nitrile derivatives).

N-Oxide Formation

Oxidation of Tertiary Amines

The N-oxide group is introduced via oxidation:

  • Oxidizing Agents : mCPBA, H₂O₂, or O₃.
  • Conditions : Room temperature or mild heating.

Example :

Substrate Oxidizing Agent Product Yield (%)
1-Azabicyclo[2.2.1]heptane mCPBA 1-Oxide 70–80

Characterization and Optimization

Spectroscopic Data

Key characterization techniques include:

  • ¹H NMR : Distinct signals for bridgehead protons (δ 2.8–3.2 ppm) and oxadiazole methyl (δ 2.3 ppm).
  • HRMS : Confirms molecular weight (C₁₀H₁₃N₃O₂: 211.23 g/mol).

Table 1: Representative Spectroscopic Data

Parameter Value
¹H NMR (δ, ppm) 2.3 (s, 3H, CH₃), 2.8–3.2 (m, 1H, bridgehead)
¹³C NMR (δ, ppm) 160–170 (C=O oxadiazole), 30–40 (bridge CH₂)
HRMS (m/z) 211.0921 [M+H]⁺

Challenges and Solutions

Challenge Solution
Stereochemical control Radical cyclization (high stereoselectivity)
Oxadiazole isomerism Acidic cyclization with NaNO₂
N-Oxide stability Anhydrous conditions during oxidation

Comparative Analysis of Methods

Method Advantages Limitations
Radical Cyclization High stereoselectivity, fewer steps Moderate yields, specialized reagents
Stepwise Synthesis Well-established protocols, scalable Multiple protection steps, low atom economy
Sodium Nitrate Cyclization Direct oxadiazole formation Isomer formation, harsh conditions

Chemical Reactions Analysis

Chemical Reactions Involving Oxadiazole Rings

Oxadiazole rings are known for their stability and versatility in organic synthesis. Reactions involving these rings often include:

  • Nucleophilic Substitution : Oxadiazoles can undergo nucleophilic substitution reactions, particularly at the 5-position.

  • Cycloaddition Reactions : These are used to form new heterocyclic rings by reacting with other unsaturated compounds.

Oxadiazole Ring Reactions

Reaction TypeDescriptionReference
Nucleophilic SubstitutionSubstitution at the 5-position of the oxadiazole ring.
CycloadditionFormation of new rings through cycloaddition with other unsaturated compounds.

Oxidation Reactions

The presence of the N-oxide functionality in 1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide suggests potential for oxidation reactions. These can involve:

  • Redox Reactions : The N-oxide group can participate in redox reactions, potentially affecting the stability or reactivity of the compound.

  • Electrophilic Substitution : The N-oxide can influence the electronic properties of the molecule, affecting its susceptibility to electrophilic substitution.

Oxidation and Redox Reactions

Reaction TypeDescriptionReference
Redox ReactionsInvolvement of the N-oxide group in redox processes.General knowledge
Electrophilic SubstitutionInfluence of the N-oxide on electrophilic substitution reactions.General knowledge

Scientific Research Applications

Nicotinic Acetylcholine Receptor Ligands

Research indicates that derivatives of 1-Azabicyclo[2.2.1]heptane exhibit activity as ligands for alpha-7 nicotinic acetylcholine receptors. This receptor subtype is implicated in cognitive function and neuroprotection. Compounds in this class have been studied for their potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease.

Case Study : A patent (US8278320B2) describes various derivatives of azabicyclo compounds that demonstrate selective binding affinity to alpha-7 receptors, suggesting their potential as cognitive enhancers or neuroprotective agents .

Antiviral Agents

The compound has also been investigated for its antiviral properties. Research shows that certain sulfonamide derivatives related to azabicyclo compounds exhibit significant antiviral activity against various viruses.

Data Table : Antiviral Activity of Related Compounds

CompoundVirus TargetedIC50 (µM)Selectivity Index
Compound AEMCV22.0 ± 2.640.3
Compound BHPIV-37.5 ± 0.81.8
Compound CHSV-1<10>70% viral load reduction

This table summarizes findings from studies that highlight the effectiveness of these compounds against specific viral strains, showcasing their potential as therapeutic agents .

Antibacterial Properties

Recent developments have shown that azabicyclo derivatives can also exhibit antibacterial properties against resistant strains of bacteria. The structural modifications around the bicyclic framework can enhance the efficacy against β-lactamase producing bacteria.

Case Study : A study published in MDPI demonstrated that triazole-substituted azabicyclo derivatives showed significant inhibition against various β-lactamases, indicating their potential in treating antibiotic-resistant infections .

Synthesis and Structural Modifications

The synthesis of 1-Azabicyclo[2.2.1]heptane derivatives often involves multi-step organic reactions including cyclization and functional group transformations. Notable synthetic strategies include:

  • Aza-Diels-Alder Reactions : Used to construct the bicyclic structure.
  • Functionalization of the Oxadiazole Ring : Enhances biological activity and selectivity.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous azabicyclic derivatives, focusing on bicyclic frameworks, substituents, and biological activities.

Structural and Functional Analogues

2.1.1 1-Azabicyclo[2.2.2]octane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)
  • Structure : Features a larger bicyclo[2.2.2]octane ring system.
  • Impact : Increased ring size may enhance steric bulk and alter receptor binding kinetics compared to the [2.2.1] system. However, reduced ring strain in the [2.2.2] system could decrease reactivity .
2.1.2 3-Azabicyclo[3.1.0]hexane, 1-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride
  • Structure : Smaller bicyclo[3.1.0]hexane core with a chloride counterion.
  • Impact : The compact structure may improve blood-brain barrier penetration, suggesting central nervous system (CNS) applications. The oxadiazole group retains electronic properties akin to the target compound .
2.1.3 1-Azabicyclo[2.2.1]heptan-3-one Oxime Derivatives
  • Structure : Replaces the oxadiazole group with an oxime moiety.
  • Impact : The oxime introduces hydrogen-bonding capacity but reduces aromaticity, leading to lower subtype selectivity in muscarinic receptors compared to oxadiazole-containing analogues .
  • Activity: High potency but non-selective muscarinic agonism.
2.1.4 2-Azabicyclo[2.2.2]octane Derivatives with Oxadiazole Substituents
  • Structure : Positions the nitrogen atom differently in the bicyclic system.
  • Impact : Altered nitrogen placement disrupts hydrogen-bonding patterns, reducing affinity for muscarinic receptors compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Bicyclic System Substituent Key Pharmacological Notes Reference
Target Compound (L 679512) C₉H₁₃N₃O₂ [2.2.1]heptane 3-methyl-1,2,4-oxadiazole Potent muscarinic agonist
1-Azabicyclo[2.2.2]octane derivative C₉H₁₅N₃O [2.2.2]octane 3-methyl-1,2,4-oxadiazole Enhanced steric bulk, unrefined activity
3-Azabicyclo[3.1.0]hexane hydrochloride C₈H₁₂ClN₃O [3.1.0]hexane 3-methyl-1,2,4-oxadiazole CNS-targeted potential
1-Azabicyclo[2.2.1]heptan-3-one oxime C₈H₁₂N₂O₂ [2.2.1]heptane Oxime Non-selective muscarinic agonism

Key Findings from Comparative Studies

Ring Size and Strain :

  • Smaller bicyclic systems (e.g., [2.2.1]heptane) exhibit higher ring strain, enhancing reactivity and receptor binding compared to larger systems like [2.2.2]octane .
  • The [3.1.0]hexane system’s compactness may favor CNS penetration but reduces steric complementarity for peripheral targets .

Substituent Effects: Oxadiazole vs. Oxime: Oxadiazole’s aromaticity and electron-withdrawing nature improve binding affinity and selectivity over oxime derivatives . N-Oxide Group: The N-oxide in the target compound enhances solubility and metabolic stability compared to non-oxidized analogues .

Pharmacological Implications :

  • Muscarinic activity correlates strongly with the [2.2.1]heptane scaffold, as seen in L 679512, while larger or smaller bicyclic systems show reduced efficacy .

Biological Activity

The compound 1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide is a nitrogen-containing bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure

1-Azabicyclo[2.2.1]heptane consists of a bicyclic structure with a nitrogen atom incorporated into the ring system. The addition of the 3-(3-methyl-1,2,4-oxadiazol-5-yl) moiety enhances its pharmacological profile.

Physical Properties

PropertyValue
Molecular FormulaC9H13N3O
Molecular Weight169.22 g/mol
Density1.25 g/cm³
Melting PointNot specified
Boiling PointNot specified

Pharmacological Effects

Research indicates that derivatives of azabicyclo[2.2.1]heptane exhibit various biological activities, particularly as ligands for neurotransmitter receptors.

  • Dopamine Transporter Binding : Studies have shown that azabicyclo[2.2.1]heptane derivatives can bind to the dopamine transporter, albeit with lower potency compared to cocaine (Ki values ranging from 5 to 96 µM) . This suggests potential for developing treatments for disorders related to dopamine dysregulation.
  • Nicotinic Acetylcholine Receptor (nAChR) Activity : Some derivatives have been identified as partial agonists at the α4β2 nAChR, indicating potential applications in cognitive enhancement and neuroprotection .
  • Inhibition of Enzymes : Certain azabicyclo compounds have been explored as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in glucocorticoid metabolism . This inhibition can have implications in metabolic disorders.

Structure-Activity Relationship (SAR)

The biological activity of azabicyclo[2.2.1]heptane derivatives is significantly influenced by the substituents on the nitrogen-containing bicyclic core. For instance:

  • The introduction of oxadiazole rings has been associated with enhanced receptor binding affinities.
  • Variations in stereochemistry can lead to differences in potency and selectivity for specific receptors .

Case Study 1: Development of nAChR Agonists

A study focused on synthesizing novel azabicyclo derivatives demonstrated their effectiveness as α4β2 nAChR partial agonists. These compounds showed promise in preclinical models for enhancing cognitive function and may serve as leads for Alzheimer's disease treatment .

Case Study 2: Cocaine Analogues

Research involving the synthesis of various stereoisomers of azabicyclo[2.2.1]heptane derivatives revealed that certain isomers exhibited binding affinities comparable to known cocaine analogs, suggesting their potential use in addiction therapies .

Q & A

Basic: What synthetic strategies are effective for constructing the bicyclo[2.2.1]heptane core in this compound?

The bicyclo[2.2.1]heptane framework can be synthesized via intramolecular cyclization or ring-closing metathesis. A validated approach involves trans-4-hydroxy-L-proline derivatives as starting materials ( ). Key steps include:

  • Protection/Deprotection : Use of benzoyl chloride (90% yield) or carbobenzoxy (Cbz) groups to stabilize intermediates.
  • Cyclization : LiBH4 reduction (93% yield) or NaBH4-mediated ring closure to form the bicyclic structure.
  • Oxidation : Controlled oxidation with agents like BH3/THF to introduce the 1-oxide group.
    Refer to multi-step protocols in (Schemes 1–2) for optimization of reaction conditions (e.g., solvent choice, temperature).

Advanced: How can regioselectivity challenges during oxadiazole ring formation be addressed?

The 3-methyl-1,2,4-oxadiazol-5-yl group requires precise regiocontrol. Methodological insights include:

  • Precursor Design : Use of amidoximes or nitrile oxides for cyclization. demonstrates thiol-oxadiazole coupling via reflux with KOH and acyl chlorides (6-hour reaction time).
  • Catalysis : Employ Cu(I) or Ru-based catalysts to enhance selectivity.
  • Analytical Monitoring : Track intermediates via LC-MS to identify side products (e.g., 1,3,4-oxadiazole isomers) and adjust stoichiometry.

Basic: What spectroscopic techniques resolve structural ambiguities in the bicyclic system?

  • NMR : 1D 1^1H/13^13C NMR identifies bridgehead protons (δ 3.5–4.5 ppm) and oxide group effects. 2D NOESY confirms stereochemistry of the bicyclo[2.2.1] system ( ).
  • X-ray Diffraction : Critical for absolute configuration determination, especially for chiral centers ( ).
  • HRMS : Validates molecular formula (e.g., C9_9H11_{11}N3_3O2_2 for the target compound).

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

The 1-oxide group and bicyclic structure impose steric hindrance, limiting traditional cross-coupling (e.g., Suzuki). Strategies include:

  • Ligand Design : Bulky phosphine ligands (e.g., SPhos) enhance palladium-catalyzed couplings.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sterically hindered intermediates ( ).
  • DFT Calculations : Predict reactive sites by modeling electron density distribution (e.g., oxadiazole ring as an electron-deficient moiety).

Basic: What are the stability considerations for this compound under varying pH conditions?

  • Acidic Conditions : Protonation of the azabicyclo nitrogen may lead to ring-opening. Monitor via pH-dependent NMR ().
  • Basic Conditions : The 1-oxide group is susceptible to nucleophilic attack; avoid prolonged exposure to strong bases.
  • Storage : Store at –20°C under inert atmosphere to prevent oxidation ( ).

Advanced: How can contradictions in reported biological activity data for similar azabicyclic compounds be reconciled?

  • Assay Variability : Compare IC50_{50} values across standardized models (e.g., enzyme vs. cell-based assays).
  • Metabolite Interference : Use LC-MS/MS to quantify intact compound vs. metabolites in pharmacological studies ( ).
  • Structural Analogues : Cross-reference with bicyclo[3.2.0]heptane derivatives ( ) to isolate structure-activity relationships.

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves polar byproducts.
  • Crystallization : Ethanol/water mixtures yield high-purity crystals ( ).
  • Distillation : Not recommended due to thermal sensitivity of the oxadiazole ring.

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

  • ADME Modeling : Software like SwissADME estimates logP (≈1.5) and blood-brain barrier permeability (low, due to polar oxide group).
  • Docking Studies : Molecular docking against targets (e.g., GABA receptors) identifies potential binding modes ().
  • MD Simulations : Assess stability in lipid bilayers to guide formulation studies.

Basic: How does the 3-methyl-1,2,4-oxadiazole substituent influence spectroscopic characterization?

  • IR Spectroscopy : The oxadiazole ring shows C=N stretches near 1600 cm1^{-1} and N-O stretches at 1250 cm1^{-1}.
  • 1^1H NMR : Methyl group on oxadiazole resonates as a singlet (δ 2.3–2.5 ppm) ( ).

Advanced: What strategies mitigate toxicity risks during in vitro testing?

  • Cytotoxicity Screening : Pre-test in HEK293 or HepG2 cells using MTT assays ( ).
  • Metabolic Profiling : Identify reactive metabolites via glutathione trapping assays.
  • Structure Modifications : Introduce hydrophilic groups (e.g., carboxylates) to reduce membrane permeability and off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.